![molecular formula C20H11N4Na3O9S B13764632 Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt CAS No. 72230-95-6](/img/structure/B13764632.png)
Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulfonic acid groups, which enhance its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction.
化学反応の分析
Types of Reactions
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The sulfonic acid groups enhance its solubility, allowing it to penetrate aqueous environments effectively. The molecular targets and pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their structure and function.
Interaction with cellular components: It can interact with cellular membranes and other structures, affecting their properties.
類似化合物との比較
Similar Compounds
- Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, sodium salt]
- Benzoic acid, 3,3’-[(3,7-disulfo-1,5-naphthalenediyl)bis(azo)]bis[6-hydroxy-, hexasodium salt]
Uniqueness
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is unique due to its specific sulfonic acid and azo group arrangement, which provides distinct solubility and color properties. This makes it particularly valuable in applications requiring high solubility and vibrant colors.
特性
CAS番号 |
72230-95-6 |
|---|---|
分子式 |
C20H11N4Na3O9S |
分子量 |
552.4 g/mol |
IUPAC名 |
trisodium;2,5-bis[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H14N4O9S.3Na/c25-16-5-2-10(7-13(16)19(27)28)21-22-12-1-4-15(18(9-12)34(31,32)33)24-23-11-3-6-17(26)14(8-11)20(29)30;;;/h1-9,25-26H,(H,27,28)(H,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChIキー |
JFUUNPZIKZIBMH-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


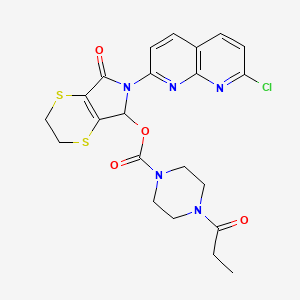
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)

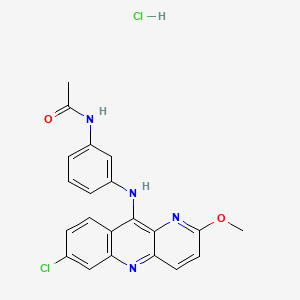
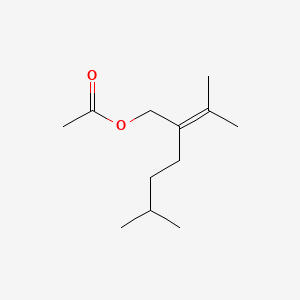
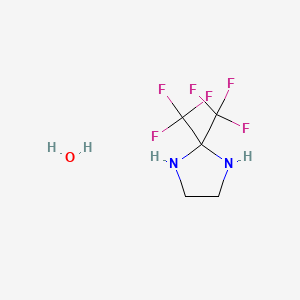


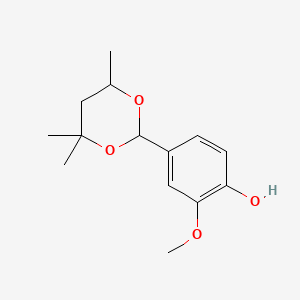
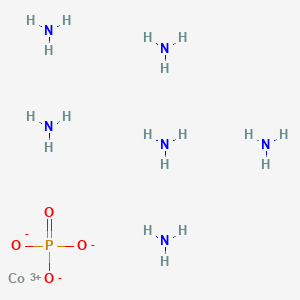

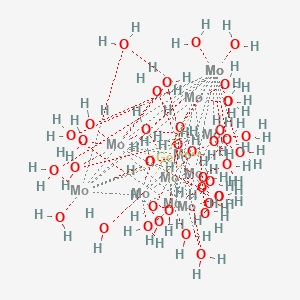
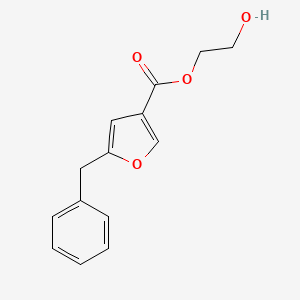
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
